Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide
CAS No.: 85423-10-5
Cat. No.: VC17034142
Molecular Formula: C18H29N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85423-10-5 |
|---|---|
| Molecular Formula | C18H29N3O3 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxoazepane-1-carboxamide |
| Standard InChI | InChI=1S/C18H29N3O3/c1-17(2)9-14(20-13-22)10-18(3,11-17)12-19-16(24)21-8-6-4-5-7-15(21)23/h14H,4-12H2,1-3H3,(H,19,24) |
| Standard InChI Key | UTXHODYEQYVYHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC(C1)(C)CNC(=O)N2CCCCCC2=O)N=C=O)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide, reflects its hybrid architecture combining a seven-membered azepine ring with a substituted cyclohexyl-isocyanate moiety. The molecular formula is C₂₁H₃₂N₄O₃, derived from computational analysis of analogous structures . Key features include:
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A hexahydroazepine (caprolactam) backbone with a ketone group at position 2.
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A carboxamide linkage at position 1 of the azepine ring.
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A 1,3,3-trimethylcyclohexyl group functionalized with an isocyanate (-NCO) group at position 5, connected via a methylene bridge.
Stereochemical Considerations
Synthesis and Industrial Production
Key Synthetic Pathways
While no explicit synthesis protocols for this compound are publicly documented, its structure implies a multi-step process involving:
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Caprolactam Derivatization: Introduction of the carboxamide group via reaction with a chloroformate or isocyanate intermediate.
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Cyclohexyl Isocyanate Preparation: Nitrosation of 1,3,3-trimethyl-5-aminomethylcyclohexane, followed by phosgenation to install the -NCO group .
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Coupling Reaction: Mitsunobu or Ullmann-type coupling to connect the azepine and cyclohexyl moieties.
Industrial Scalability Challenges
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Isocyanate Stability: The reactive -NCO group necessitates anhydrous conditions to prevent hydrolysis to amines and subsequent urea formation .
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Purification Complexity: High molecular weight (≈ 396.5 g/mol) and hydrophobicity complicate chromatographic separation, favoring crystallization-based methods.
Physicochemical Properties
Experimental and Computed Data
Spectroscopic Signatures
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IR Spectroscopy: Strong absorbance at ~2270 cm⁻¹ (isocyanate νasym), 1680 cm⁻¹ (amide I), and 1640 cm⁻¹ (ketone C=O) .
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NMR (¹H): Key signals include δ 1.2–1.6 ppm (cyclohexyl CH₂), δ 3.3 ppm (azepine CH₂N), and δ 6.8 ppm (amide NH) .
Applications and Industrial Relevance
Polyurethane Chemistry
The isocyanate group’s reactivity positions this compound as a potential crosslinker in high-performance polyurethanes, particularly in coatings requiring:
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Enhanced hydrolytic stability from the cyclohexyl group.
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Flexibility imparted by the azepine backbone.
Pharmaceutical Intermediates
The caprolactam moiety suggests utility in synthesizing β-turn mimetics for peptide-based drugs, though toxicity concerns may limit direct therapeutic use.
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